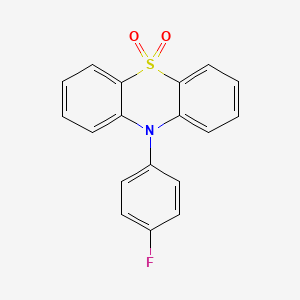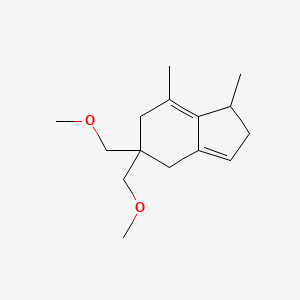
5,5-Bis(methoxymethyl)-1,7-dimethyl-2,4,5,6-tetrahydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5,5-Bis(méthoxyméthyl)-1,7-diméthyl-2,4,5,6-tétrahydro-1H-indène est un composé organique avec une structure unique qui inclut deux groupes méthoxyméthyle et un noyau tétrahydroindène
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5,5-Bis(méthoxyméthyl)-1,7-diméthyl-2,4,5,6-tétrahydro-1H-indène implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec des matériaux de départ facilement disponibles tels que le 1,7-diméthyl-2,4,5,6-tétrahydro-1H-indène.
Méthoxyméthylation : L’étape clé implique l’introduction de groupes méthoxyméthyle. Cela peut être réalisé par une réaction avec du chlorure de méthoxyméthyle en présence d’une base telle que l’hydrure de sodium.
Purification : Le produit est ensuite purifié en utilisant des techniques standard telles que la chromatographie sur colonne pour obtenir le composé souhaité avec une grande pureté.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle de la synthèse en laboratoire. Cela inclurait l’optimisation des conditions de réaction pour des lots plus importants, en garantissant une qualité constante et en mettant en œuvre des processus de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le 5,5-Bis(méthoxyméthyl)-1,7-diméthyl-2,4,5,6-tétrahydro-1H-indène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes méthoxyméthyle ou le noyau indène.
Substitution : Les groupes méthoxyméthyle peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes ou des nucléophiles dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou carbonylés, tandis que les réactions de substitution peuvent introduire une variété de groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux avec des propriétés spécifiques.
Biologie et médecine : La recherche peut explorer son potentiel en tant que précurseur de composés biologiquement actifs ou comme sonde dans les études biochimiques.
Industrie : Il pourrait être utilisé dans la production de produits chimiques de spécialité ou comme intermédiaire dans divers procédés industriels.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research may explore its potential as a precursor for biologically active compounds or as a probe in biochemical studies.
Industry: It could be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
Le mécanisme par lequel le 5,5-Bis(méthoxyméthyl)-1,7-diméthyl-2,4,5,6-tétrahydro-1H-indène exerce ses effets dépend de son application spécifique. Dans les réactions chimiques, sa réactivité est influencée par la présence de groupes méthoxyméthyle et du noyau indène. Ces caractéristiques structurelles peuvent affecter l’interaction du composé avec les réactifs et les catalyseurs, conduisant à la formation des produits souhaités.
Comparaison Avec Des Composés Similaires
Composés similaires
5,5′-Bis(trinitrométhyl)-3,3′-bi(1,2,4-oxadiazole) : Un composé CNO ternaire stable avec une densité élevée.
2,4,6-Tris[bis(1H-tétrazol-5-yl)amino]-1,3,5-triazine : Un matériau riche en azote avec une grande stabilité thermique.
Unicité
Le 5,5-Bis(méthoxyméthyl)-1,7-diméthyl-2,4,5,6-tétrahydro-1H-indène est unique en raison de sa combinaison spécifique de groupes méthoxyméthyle et d’un noyau tétrahydroindène. Cette structure confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications spécialisées dans divers domaines.
Propriétés
Numéro CAS |
681272-73-1 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
5,5-bis(methoxymethyl)-1,7-dimethyl-1,2,4,6-tetrahydroindene |
InChI |
InChI=1S/C15H24O2/c1-11-5-6-13-8-15(9-16-3,10-17-4)7-12(2)14(11)13/h6,11H,5,7-10H2,1-4H3 |
Clé InChI |
NYRCXQIALLEREL-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C2C1=C(CC(C2)(COC)COC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


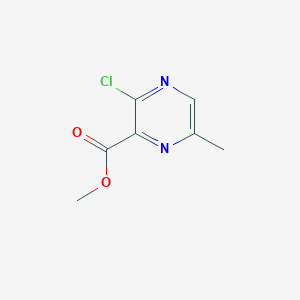
![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
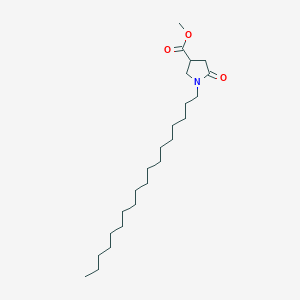
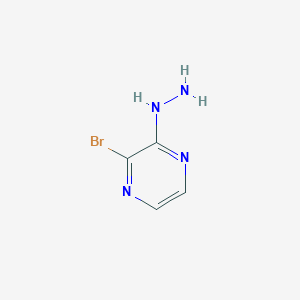
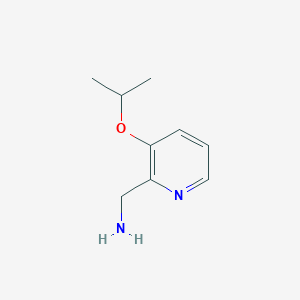
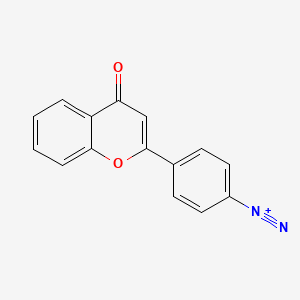
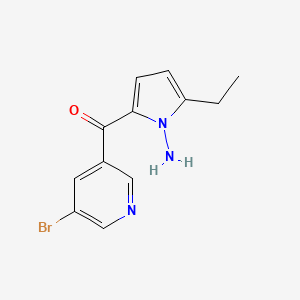
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)

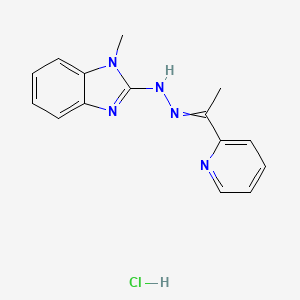
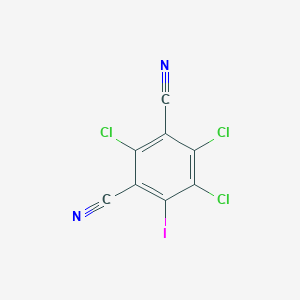
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
